Strophanthidol

ABC transporter pharmacology drug efflux cardenolide selectivity

Strophanthidol (CAS 560-54-3) is a cardenolide genin belonging to the cardiac glycoside/steroid family, characterized by a 3β,5β,14,19-tetrahydroxy-5β,20(22)-cardenolide skeleton with a molecular formula of C₂₃H₃₄O₆ and a molecular weight of 406.50 g/mol. It is the C19-reduced alcohol analog of strophanthidin, wherein the C19 aldehyde group (–CHO) of strophanthidin is reduced to a primary alcohol (–CH₂OH).

Molecular Formula C23H34O6
Molecular Weight 406.5 g/mol
CAS No. 560-54-3
Cat. No. B1218876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrophanthidol
CAS560-54-3
Synonyms(3beta,5beta)-3,5,14,19-Tetrahydroxycard-20(22)-enolide
Card-20(22)-enolide, 3,5,14,19-tetrahydroxy-, (3beta,5beta)-
strophanthidol
Molecular FormulaC23H34O6
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)CO)O
InChIInChI=1S/C23H34O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,15-18,24-25,27-28H,2-9,11-13H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1
InChIKeyZNDMLUUNNNHNKC-HZXDTFASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strophanthidol (CAS 560-54-3): A C19-Hydroxylated Cardenolide Genin for Cardiac Glycoside Research and Selective Derivatization


Strophanthidol (CAS 560-54-3) is a cardenolide genin belonging to the cardiac glycoside/steroid family, characterized by a 3β,5β,14,19-tetrahydroxy-5β,20(22)-cardenolide skeleton with a molecular formula of C₂₃H₃₄O₆ and a molecular weight of 406.50 g/mol [1]. It is the C19-reduced alcohol analog of strophanthidin, wherein the C19 aldehyde group (–CHO) of strophanthidin is reduced to a primary alcohol (–CH₂OH) [2]. This structural difference arises metabolically: tissue sections and homogenates from rat liver reduce strophanthidin and its glycosides (cymarin, helveticoside, convallatoxin) to their corresponding 19-hydroxy derivatives (strophanthidol, cymarol, helveticosol, convallatoxol) [3]. Strophanthidol serves as the aglycone core for naturally occurring glycosides including convallatoxol (strophanthidol rhamnoside, CAS 3253-62-1) and cymarol, and its C19 hydroxyl group enables unique synthetic chemistry not accessible with strophanthidin or other cardenolide genins [4].

Why Strophanthidol Cannot Be Simply Substituted by Strophanthidin, Ouabagenin, or Digitoxigenin in Research Applications


Despite shared cardenolide cores, strophanthidol possesses a C19 primary hydroxyl group that fundamentally alters its chemical reactivity, biological target engagement, and synthetic tractability relative to its closest comparator strophanthidin (C19 aldehyde) [1]. This single oxidation-state difference at C19 enables a unique traceless boronic acid protection strategy that permits highly regioselective single-pot C3-glycosylation (>20:1 rr), a transformation that fails when applied to ouabagenin under identical conditions [2][3]. Furthermore, the C19 hydroxyl contributes to a distinct P-glycoprotein (P-gp) binding profile: strophanthidol's apparent affinity for P-gp remains unaltered by F336A and I340A mutations, whereas digoxin, proscillaridin A, peruvoside, and cymarin exhibit two- to fourfold decreases in affinity for these same mutants [4]. Substituting strophanthidol with another cardiac genin therefore risks losing both synthetic accessibility and the predictable transporter interaction profile documented for this specific scaffold.

Strophanthidol (560-54-3) Quantitative Differentiation Evidence vs. Key Comparator Cardenolides


P-Glycoprotein Binding Stability: Strophanthidol vs. Digoxin, Cymarin, Peruvoside, and Proscillaridin A in Human P-gp Alanine Mutants

In a systematic evaluation of six digitalis-like compounds (DLCs) against wild-type and mutant human P-glycoprotein (P-gp/ABCB1) expressed in HEK293 cells, strophanthidol exhibited a unique binding stability profile. The apparent affinities of digoxin, proscillaridin A, peruvoside, and cymarin for P-gp mutants F336A and I340A were decreased two- to fourfold compared with wild-type P-gp, whereas the apparent affinity of strophanthidol (and digitoxin) did not change [1]. This differential behavior was observed across F336A and I340A single-alanine mutants, which retain ≥50% of wild-type NMQ transport activity, indicating that strophanthidol's interaction with P-gp is less dependent on phenylalanine-336 and isoleucine-340 side chains than the other four DLCs tested [1]. The study further demonstrated that hydroxyl groups at positions 5β and 19 (both present in strophanthidol) increase DLC inhibition of P-gp, while hydroxyl groups at positions 1β, 11α, 12β, and 16β decrease inhibition [1].

ABC transporter pharmacology drug efflux cardenolide selectivity P-glycoprotein

C3-Glycosylation Regioselectivity: Strophanthidol vs. Ouabagenin Under Boronic Acid Transient Protection Strategy

Strophanthidol's C19 primary hydroxyl group, in combination with the C5 tertiary hydroxyl, enables a traceless methylboronic acid protection strategy that achieves highly regioselective single-pot C3-glycosylation. Tay et al. (2019) demonstrated that strophanthidol undergoes C3-glycosylation with >20:1 regioselectivity (rr) in the presence of three other free hydroxyl functionalities, yielding deprotected cardiac glycosides in 69–77% yield across five sugar examples in a single synthetic operation [1]. Rutkoski et al. (2024) subsequently applied an analogous boronic acid-based C5/C19 protection strategy to three C19-hydroxylated cardiotonic steroids in parallel: the one-pot C3-selective glycosylation succeeded for strophanthidol and anhydro-ouabagenin but failed to provide ouabain from ouabagenin [2]. This represents a direct experimental differentiation: under the same boronic acid transient protection strategy, strophanthidol and anhydro-ouabagenin are competent substrates for C3-selective rhamnosylation, whereas ouabagenin is not [2].

cardiac glycoside synthesis regioselective glycosylation boronic acid protection C19-hydroxylated steroids

Positive Inotropic Pharmacology: Strophanthidol-3-bromoacetate (SolBA) vs. Ouabain in Guinea Pig Atria

Thomas et al. (1970) synthesized strophanthidol-3-bromoacetate-19-³H (SolBA-³H) and strophanthidin-3-bromoacetate (SinBA) and compared their positive inotropic pharmacology with ouabain in isolated guinea pig atrial preparations. Both SolBA and SinBA exhibited a rapid onset of action, reaching maximal positive inotropic effect within 20 minutes [1]. In a cumulative dose-response comparison, SinBA was equally potent with ouabain, but ouabain was approximately 20 times more effective than SinBA at maximal response [1]. Critically, the positive inotropic effect of SinBA after a 3-hour exposure was considerably less persistent than that of the short-acting cardiac glycoside ouabain [1]. Furthermore, after a 3-hour exposure to SolBA-³H followed by a 2-hour contraction period in drug-free buffer, the atria retained SolBA-³H at a concentration approximately 6 times higher than the original buffer concentration, demonstrating a dissociation between drug tissue persistence and pharmacological effect duration [1].

positive inotropic effect cardiac pharmacology alkylating cardiac steroids Na+/K+-ATPase

Anticancer Potency and Selectivity of Strophanthidol-L-α-Rhamnoside in a Parallel Evaluation of 37 Cardiotonic Steroids

Khatri, Aye, Nagorny, and colleagues (2019) conducted a modular total synthesis and parallel cell-based anticancer activity evaluation of ouabagenin and 36 other cardiotonic steroids with varying degrees of oxygenation, stereochemistry, C3-glycosylation, and C17-heterocyclic ring structure [1]. Within this 37-compound panel, glycosylated steroids cannogenol-L-α-rhamnoside (79a), strophanthidol-L-α-rhamnoside (92, also known as convallatoxol), and digitoxigenin-L-α-rhamnoside (97) were identified as the most potent steroids demonstrating broad anticancer activity at 10–100 nM concentrations and selectivity, defined as nontoxic at 3 μM against NIH-3T3 fibroblasts, MEF cells, and developing fish embryos [1]. Further mechanistic analyses indicated that these molecules share a general mode of anticancer activity involving DNA-damage upregulation that subsequently induces apoptosis [1]. This parallel SAR study provides class-level evidence that strophanthidol's rhamnoside glycoside ranks among the top-performing cardiotonic steroids for anticancer potency with a ≥30-fold selectivity window (10–100 nM active vs. 3 μM nontoxic).

anticancer cardenolides structure-activity relationship cardenolide glycosides DNA damage response

Cytotoxic Potency of Strophanthidol Cardenolide Glycosides from Antiaris toxicaria vs. Other Cardenolide Classes

Zuo et al. (2013) isolated two new strophanthidol cardenolides — toxicarioside N (strophanthidol-3-O-β-D-glucopyranosyl-(1→4)-6-deoxy-β-D-allopyranoside) and toxicarioside O (strophanthidol-3-O-β-D-glucopyranoside) — together with three known cardenolides from Antiaris toxicaria seeds [1]. In MTT cytotoxicity assays against human NIH-H460 lung cancer cells, the four strophanthidol-type cardenolides evaluated exhibited strong cytotoxic activity with minimum IC₅₀ values of 0.011 μM [1]. The authors note that strophanthidol cardenolides are rarely reported yet usually show strong cytotoxic activities [1]. While this study did not include a direct head-to-head comparator within the same assay plate, the IC₅₀ value of 0.011 μM (~11 nM) places strophanthidol cardenolides in the low nanomolar potency range, consistent with the 10–100 nM anticancer activity range independently reported for strophanthidol-L-α-rhamnoside in the 37-compound SAR study by Khatri et al. (2019) [2].

natural product cytotoxicity strophanthidol cardenolides Antiaris toxicaria lung cancer

Neuroprotective Activity of C3-Glycosylated Strophanthidol vs. Unglycosylated Aglycone in LPS-Induced Neuroinflammation

Rutkoski et al. (2024) explored the neuroprotective activity of synthetic and natural C3-glycosides of strophanthidol, anhydro-ouabagenin, and ouabagenin against LPS-induced neuroinflammation in neonatal mouse primary glia cells [1]. Co-administration of natural and synthetic C3-glycosides at 200 nM concentrations resulted in significant reduction of the LPS-induced neuroinflammatory markers IL-6, IL-1β, TNFα, and IKBKE, with the anhydro-ouabagenin-3-(α)-L-rhamnoside (anhydro-ouabain) showing the most significant effect [1]. Importantly, unglycosylated anhydro-ouabagenin enhanced rather than suppressed LPS-induced neuroinflammation, demonstrating that C3-glycosylation is essential for the neuroprotective phenotype in this class [1]. Strophanthidol's successful C3-glycosylation under the boronic acid protection strategy (Rutkoski 2024) and the regioselective protocol of Tay et al. (2019) thus enables access to neuroprotective glycoside derivatives, whereas the failure of ouabagenin glycosylation limits derivative exploration from that scaffold [2].

neuroinflammation cardiotonic steroid glycosides LPS model primary glia

Strophanthidol (560-54-3) Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Starting Material for Regioselective C3-Glycoside Library Synthesis via Traceless Boronic Acid Protection

Strophanthidol is the preferred C19-hydroxylated cardenolide aglycone for constructing diverse C3-glycoside libraries using the methylboronic acid transient protection protocol. This single-pot methodology achieves >20:1 C3 regioselectivity without pre-installation or post-removal of protecting groups, delivering deprotected cardiac glycosides in 69–77% yield [1]. The same strategy fails when applied to ouabagenin, making strophanthidol uniquely enabling among polyhydroxylated cardiotonic steroid aglycones for this synthetic approach [2]. Researchers synthesizing convallatoxol analogs, non-natural strophanthidol glycosides, or neuroprotective cardenolide derivatives (active at 200 nM against LPS-induced neuroinflammation) should select strophanthidol over ouabagenin or strophanthidin as the aglycone starting material [2].

Chemical Probe Development Targeting Na⁺/K⁺-ATPase with Dissociable Tissue Retention

The strophanthidol scaffold can be elaborated to 3-bromoacetate derivatives (SolBA) that exhibit rapid onset of positive inotropic action (maximal effect within 20 minutes), equipotency with ouabain at EC₅₀, but approximately 20-fold lower maximal efficacy and considerably shorter effect persistence than ouabain [1]. Critically, tissue retention of the radiolabeled drug (SolBA-³H, ~6× buffer concentration after 2-hour washout) dissociates from pharmacological effect duration, a property that could be exploited for designing reversible Na⁺/K⁺-ATPase chemical probes with controlled receptor occupancy windows [1]. This pharmacological profile is distinct from ouabain and may be valuable in experimental settings requiring transient enzyme inhibition without sustained cardiac effects.

Anticancer Cardenolide Lead Optimization with Validated Selectivity Window

Strophanthidol-L-α-rhamnoside (convallatoxol) was identified as one of the top three most potent and selective anticancer steroids in a parallel evaluation of 37 synthetic and natural cardiotonic steroids, demonstrating broad anticancer activity at 10–100 nM with no toxicity at 3 μM against non-cancerous NIH-3T3, MEF, and developing fish embryo models — a ≥30-fold selectivity window [1]. Natural strophanthidol glycosides independently exhibit minimum IC₅₀ values of 0.011 μM against NIH-H460 lung cancer cells [2]. Medicinal chemistry teams pursuing cardiac glycoside-based anticancer agents with DNA-damage-mediated apoptosis mechanisms should prioritize the strophanthidol scaffold over digitoxigenin or ouabagenin cores, given its validated potency-selectivity profile within a large and rigorously controlled SAR dataset [1].

P-Glycoprotein Substrate Profiling and Drug-Transporter Interaction Studies

Strophanthidol's unique P-gp binding stability profile — no change in apparent affinity for F336A and I340A P-gp mutants, in contrast to the 2- to 4-fold affinity decreases observed for digoxin, cymarin, peruvoside, and proscillaridin A — makes it a valuable comparator compound for structure-function studies of the P-gp drug-binding pocket [1]. Researchers investigating how cardiac glycoside structural features (C19 hydroxylation, C5β hydroxyl, absence of 12β hydroxyl) influence P-gp substrate recognition and efflux should include strophanthidol as a reference compound representing the 5β,19-dihydroxylated cardenolide subclass with δ-lactone ring and free 3β-OH [1].

Quote Request

Request a Quote for Strophanthidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.